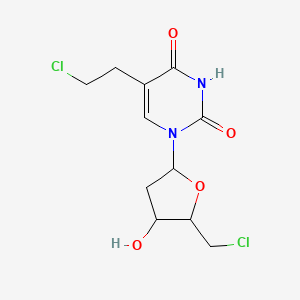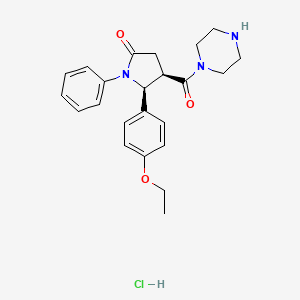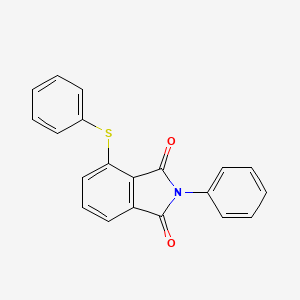
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione is a heterocyclic compound with the molecular formula C14H9NO2S. It is a derivative of isoindoline-1,3-dione, featuring a phenyl group and a phenylthio group attached to the isoindoline ring. This compound is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(phenylthio)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with aniline derivatives in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions for approximately 24 hours . Another method involves the use of phthalimide-N-sulfonic acid as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These methods may include solventless reactions and the use of continuous flow reactors to enhance yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticonvulsant and antipsychotic agents due to its ability to modulate neurological receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is utilized in the creation of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(phenylthio)isoindoline-1,3-dione involves its interaction with various molecular targets, including dopamine receptors and ion channels. The compound modulates the activity of these targets, leading to its observed pharmacological effects. For example, it has been shown to interact with the dopamine receptor D2, which is implicated in the treatment of Parkinson’s disease and schizophrenia .
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylthio)isoindoline-1,3-dione
- 2-(4-Ethoxyphenyl)isoindoline-1,3-dione
- 2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione
Uniqueness
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione is unique due to its dual functional groups (phenyl and phenylthio), which confer distinct chemical reactivity and biological activity. This compound’s ability to modulate multiple molecular targets makes it a valuable candidate for drug development and other scientific research applications .
Properties
CAS No. |
58045-34-4 |
|---|---|
Molecular Formula |
C20H13NO2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-phenyl-4-phenylsulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2S/c22-19-16-12-7-13-17(24-15-10-5-2-6-11-15)18(16)20(23)21(19)14-8-3-1-4-9-14/h1-13H |
InChI Key |
QBVQBPCWZUIAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)
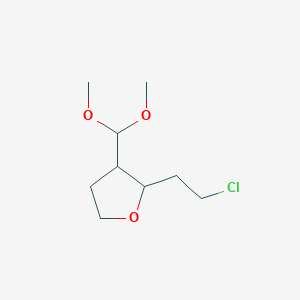
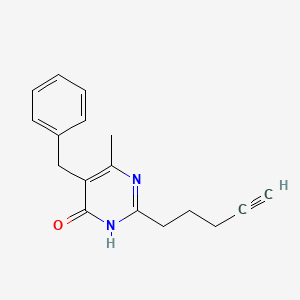
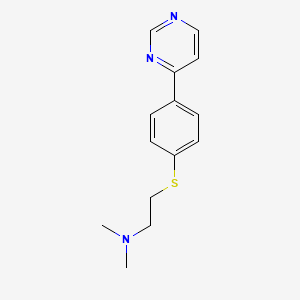
![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)

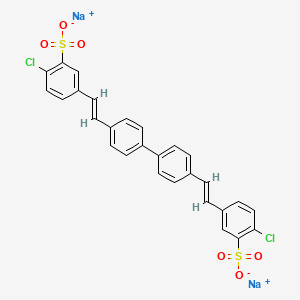
![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)
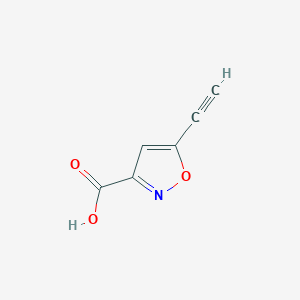
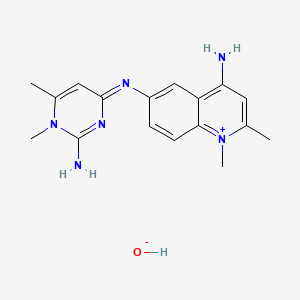
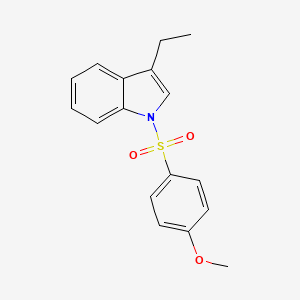
![5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one](/img/structure/B12911315.png)
